碳酸二甲酯,3-硝基苯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

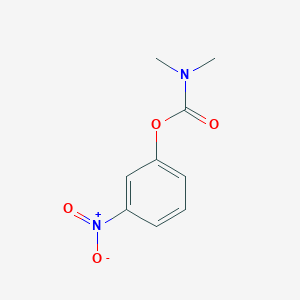

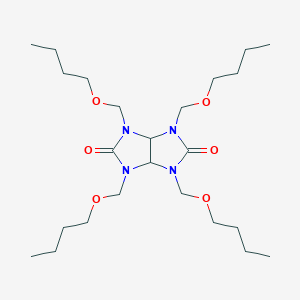

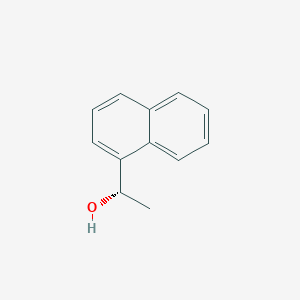

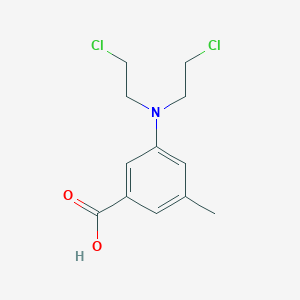

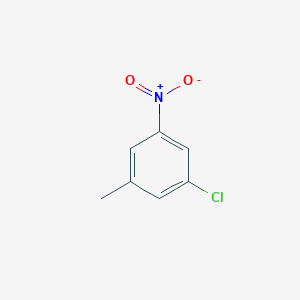

Carbamic acid, dimethyl-, 3-nitrophenyl ester is a chemical compound that is part of a broader class of carbamates. Carbamates are derived from carbamic acid and are known for their varied applications, including use in pharmaceuticals, as pesticides, and in the synthesis of other organic compounds. The specific structure of this compound includes a nitrophenyl group, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of carbamic acid esters can be achieved through various methods. One effective approach is the use of benzoic anhydride derivatives, as described in the synthesis of carboxylic esters and lactones. The paper titled "An effective use of benzoic anhydride and its derivatives for the synthesis of carboxylic esters and lactones" outlines a method where 2-methyl-6-nitrobenzoic anhydride is used with triethylamine and a basic catalyst such as 4-(dimethylamino)pyridine to obtain carboxylic esters at room temperature with excellent yields and high chemoselectivities . Although this paper does not directly describe the synthesis of carbamic acid, dimethyl-, 3-nitrophenyl ester, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of carbamic acid esters is characterized by the presence of an ester functional group attached to a nitrogen atom. The 3-nitrophenyl group in the compound of interest is an electron-withdrawing group that can affect the electron density around the ester linkage, potentially influencing the reactivity of the molecule. The papers provided do not directly analyze the molecular structure of carbamic acid, dimethyl-, 3-nitrophenyl ester, but they do discuss related compounds which can give insights into the behavior of similar molecular frameworks .

Chemical Reactions Analysis

Carbamic acid esters can undergo various chemical reactions, including hydrolysis, electrophilic substitution, and reduction. For instance, the paper on the diastereoselective microbial reduction of a carbamic acid ester details the preparation of a chiral intermediate for the synthesis of the HIV protease inhibitor Atazanavir . This demonstrates the potential for carbamic acid esters to be involved in stereoselective reactions, which are crucial in the pharmaceutical industry. Additionally, electrophilic substitution reactions are discussed in the synthesis of b-fused carbazoles, where a carbazole dicarboxylate ester is transformed into its nitro derivative . These reactions highlight the versatility of carbamic acid esters in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamic acid esters are influenced by their molecular structure. The presence of the nitro group in carbamic acid, dimethyl-, 3-nitrophenyl ester, would likely contribute to its acidity, solubility, and stability. These properties are essential for the practical applications of the compound, such as its solubility in organic solvents or water, which can affect its use in chemical reactions or as a pharmaceutical agent. The papers provided do not offer specific data on the physical and chemical properties of the compound , but they do provide context for understanding how such properties might be analyzed and utilized .

科学研究应用

药理作用和毒性研究

碳酸酯,包括二甲酯,3-硝基苯酯,因其药理作用而受到探索,例如拟毛果芸香碱样活性,包括对肠蠕动和缩瞳作用的影响。研究表明,某些碳酸酯中的拟毛果芸香碱作用很强,表明它们具有类似毛果芸香碱的刺激蠕动的潜力 (Aeschlimann & Reinert, 1931).

代谢研究

对N:N-二甲基-对硝基苯基氨基甲酸酯的研究揭示了大鼠肝脏中酶对它的代谢,表明它可能用于体内类似化合物的代谢研究以及各种酶抑制剂对其代谢速率的影响 (Hodgson & Casida, 1961).

化学合成和反应

在有机合成领域,二甲酯、3-硝基苯酯和相关化合物已用于开发新的合成方案。这包括从硝基苯异氰酸酯衍生物中有效合成(氨基苯基)氨基甲酸酯,证明了该化合物在有机合成中的相关性和在药物化学中的潜在应用 (Garofalo et al., 2011).

在药物递送系统中的应用

碳酸酯因其在药物递送系统中的潜力而受到研究。使用碳酸酯衍生物的壳交联胶束进行酸响应药物递送的研究突出了它们在创建pH敏感药物释放机制中的效用,表明在靶向癌症治疗中的应用 (Zhao et al., 2014).

神经保护治疗方法

对二甲基氨基甲酸酯的研究探索了它们在神经保护治疗中的潜力,例如针对阿尔茨海默病。这些化合物已被证明可以提供多靶点治疗方法,包括抑制乙酰胆碱酯酶活性和保护神经元细胞系免受毒性侵害,表明它们在神经退行性疾病研究中的前景 (Lecanu et al., 2010).

属性

IUPAC Name |

(3-nitrophenyl) N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-4-7(6-8)11(13)14/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXVZVIOAYTALB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223315 |

Source

|

| Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic acid, dimethyl-, 3-nitrophenyl ester | |

CAS RN |

7304-99-6 |

Source

|

| Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007304996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B98207.png)

![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)

![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)